Regioisomeric Differentiation: [4,3-d] vs [3,4-d] Connectivity Determines Spatial and Electronic Properties
1H-Pyrazolo[4,3-d]thiazol-5-amine (CAS 172940-96-4) and its regioisomer 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1) share the same molecular formula (C₄H₄N₄S, MW 140.17) but differ in the ring fusion orientation [1]. The [4,3-d] isomer places the thiazole sulfur atom adjacent to the pyrazole N-1 position, whereas the [3,4-d] isomer places the sulfur distal to N-1. This difference is reflected in distinct InChI strings: the [4,3-d] isomer (InChI=1S/C4H4N4S/c5-4-7-2-1-6-8-3(2)9-4/h1H,(H2,5,7)(H,6,8)) versus the [3,4-d] isomer (InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8)) . The patent literature explicitly claims pyrazolo[4,3-d]thiazole derivatives — not [3,4-d] analogs — as inhibitors of Aurora1, Aurora2, and Tie2 kinases, establishing that the [4,3-d] topology is essential for kinase binding [2].
| Evidence Dimension | Ring fusion topology and structural connectivity |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d]thiazole connectivity; InChI: 1S/C4H4N4S/c5-4-7-2-1-6-8-3(2)9-4/h1H,(H2,5,7)(H,6,8); sulfur adjacent to N-1 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1); InChI: 1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8); sulfur distal to N-1 |
| Quantified Difference | Isomeric structural difference; identical molecular formula (C₄H₄N₄S, MW 140.17) but non-interchangeable due to distinct connectivity |
| Conditions | Structural and patent-based analysis; US Patent 7,772,261 B2 (Sanofi-Aventis) specifically claims [4,3-d] topology |
Why This Matters
Procurement of the correct regioisomer is critical because the [4,3-d] connectivity is explicitly required in kinase inhibitor patent claims, and the [3,4-d] regioisomer will not produce identical downstream derivatives.
- [1] ChemSrc. 1H-Pyrazolo[4,3-d]thiazol-5-amine CAS 172940-96-4. https://m.chemsrc.com/mip/cas/172940-96-4_538802.html (accessed 2026). View Source
- [2] Bounaud, P.-Y., Carry, J.-C., & Doerflinger, G. (Sanofi-Aventis). Pyrazolo[4,3-d]thiazole derivatives, and preparation and therapeutic application thereof. US Patent 7,772,261 B2, issued August 10, 2010. View Source
